molecular formula C55H100O6 B016419 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol CAS No. 2680-59-3

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B016419
CAS No.: 2680-59-3
M. Wt: 857.4 g/mol
InChI Key: KGLAHZTWGPHKFF-FBSASISJSA-N
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Description

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is commonly found in seed and vegetable oils, including olive, sesame, soybean, canola, corn, and hazelnut oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through enzymatic methods using immobilized lipase-catalyzed reactions. This method involves the esterification of glycerol with the respective fatty acids under controlled conditions . The reaction typically occurs at moderate temperatures and neutral pH to ensure the stability of the enzyme and the integrity of the product.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from natural sources such as seed and vegetable oils. The process includes steps like solvent extraction, filtration, and chromatographic techniques to isolate and purify the triglyceride .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

    Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or air, often in the presence of light or heat.

    Hydrolysis: Water and lipase enzymes are typically used under mild conditions.

    Transesterification: Catalysts like sodium methoxide or lipases are used under controlled temperatures and pH.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids (palmitic acid, oleic acid, linoleic acid) and glycerol.

    Transesterification: New triglycerides with different fatty acid compositions.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has diverse applications in scientific research:

Comparison with Similar Compounds

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids. Similar compounds include:

These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.

Properties

IUPAC Name

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLAHZTWGPHKFF-FBSASISJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345857
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680-59-3
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-oleoyl-3-linolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PALMITOYL-2-OLEOYL-3-LINOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in the lifecycle of Gibberella zeae?

A1: In Gibberella zeae, this compound plays a crucial role in sexual development. Research has shown that deletion of the gene ACS1, which encodes for an acetyl-CoA synthetase enzyme, leads to a significant reduction in this compound production . This reduction directly impairs the formation and maturation of perithecia, the sexual fruiting bodies of the fungus.

Q2: How was this compound analyzed in this research?

A2: While the research on Gibberella zeae focused on the genetic and developmental consequences of reduced this compound, a separate study demonstrated the analysis of this lipid using laser desorption/ionization mass spectrometry (LDI-MS). This technique allows for the direct detection and analysis of lipids without the need for extensive sample preparation, making it a valuable tool for lipid research.

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